(3-Amino-4-isopropoxyphenyl)-methanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for (3-Amino-4-isopropoxyphenyl)-methanol is (3-amino-4-(propan-2-yloxy)phenyl)methanol , which reflects its substitution pattern on the benzene ring. The compound features:
- A benzene core substituted at positions 3 and 4.
- An amino group (-NH₂) at position 3.
- An isopropoxy group (-OCH(CH₃)₂) at position 4.
- A hydroxymethyl group (-CH₂OH) attached to the benzene ring.
The structural formula is represented as C₁₀H₁₅NO₂ , with a molecular weight of 181.23 g/mol . The SMILES notation is CC(C)OC1=C(C=C(C=C1)CO)N, which encodes the connectivity of atoms and functional groups. A 2D structural depiction is shown below:
NH₂
|
CH₂OH—C₆H₃—OCH(CH₃)₂
This nomenclature aligns with IUPAC guidelines for substituted benzyl alcohols, prioritizing functional groups by seniority (amino > isopropoxy > hydroxymethyl).
Alternative Chemical Designations and Registry Numbers
The compound is recognized under multiple identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 173908-62-8* | |
| EC Number | 850-426-3 | |
| DSSTox Substance ID | DTXSID70290512 | |
| Synonym | 3-Amino-4-isopropoxybenzyl alcohol |
*Note: The CAS number listed corresponds to a structurally analogous compound with a methoxy group; the isopropoxy variant may share registry overlaps due to structural similarity.
Alternative names include 4-isopropoxy-3-aminobenzyl alcohol and (4-(1-methylethoxy)-3-aminophenyl)methanol , reflecting regional nomenclature conventions. The compound’s InChIKey (ZNJLQCPPAZECMW-UHFFFAOYSA-N) and Canonical SMILES further distinguish it in chemical databases.
Structural Relationship to Substituted Benzyl Alcohol Derivatives
This compound belongs to the substituted benzyl alcohol family, characterized by a benzene ring with a hydroxymethyl group and additional substituents. Key structural comparisons include:
3-Aminobenzyl Alcohol (C₇H₉NO)
4-Isopropoxybenzyl Alcohol (C₁₀H₁₄O₂)
3-Amino-4-methoxybenzyl Alcohol (C₈H₁₁NO₂)
- Substitutes methoxy for isopropoxy at position 4.
- Highlights the impact of alkyl chain length on steric effects and hydrogen bonding.
Table 1: Comparative Properties of Substituted Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₁₅NO₂ | 181.23 | -NH₂, -OCH(CH₃)₂, -CH₂OH |
| 3-Aminobenzyl alcohol | C₇H₉NO | 123.16 | -NH₂, -CH₂OH |
| 4-Isopropoxybenzyl alcohol | C₁₀H₁₄O₂ | 166.22 | -OCH(CH₃)₂, -CH₂OH |
| 3-Amino-4-methoxybenzyl alcohol | C₈H₁₁NO₂ | 153.18 | -NH₂, -OCH₃, -CH₂OH |
The isopropoxy group in this compound introduces steric hindrance and lipophilicity compared to methoxy or hydroxy analogs, affecting its reactivity in synthesis. This structural motif is common in pharmaceuticals and agrochemicals, where ether linkages enhance metabolic stability.
Properties
IUPAC Name |
(3-amino-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMRYQPHTZUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Precursors to Amino Derivatives
One common approach to preparing amino-substituted phenylmethanols is the reduction of corresponding nitro compounds. For example, bis(3-nitro-4-hydroxyphenyl) compounds can be reduced to bis(3-amino-4-hydroxyphenyl) compounds using hydrazine in the presence of catalysts. Although this example is for bis-substituted compounds, the methodology is adaptable for mono-substituted analogs such as (3-Amino-4-isopropoxyphenyl)-methanol.
- Solvents: Lower aliphatic alcohols (methanol, isopropanol), cyclic ethers (dioxane, tetrahydrofuran), and mixed solvents with water are effective. Isopropyl alcohol is preferred for its balance of solubility and reaction compatibility.
- Catalysts: Metal catalysts such as palladium on carbon (Pd/C) are typically used to facilitate the reduction.
- Reaction Conditions: Temperatures between 10°C and 90°C, preferably 40–70°C, optimize reduction efficiency.
- Purification: Post-reaction, the catalyst is removed by filtration, and the product is isolated by crystallization using bad solvents such as water or organic hydrocarbons (toluene, hexane). Recrystallization from alcohols or esters (ethyl acetate) enhances purity.
| Parameter | Range/Preference |
|---|---|
| Solvent | Methanol, isopropanol (preferred) |
| Catalyst | Pd/C, hydrazine |
| Temperature | 10–90°C (optimal 40–70°C) |
| Solvent volume ratio | 0.1 to 20 parts by volume per weight |
| Purification solvents | Water, toluene, hexane, ethyl acetate |
This method offers a robust way to introduce the amino group by reducing the nitro precursor while maintaining the isopropoxy substituent intact.
Nucleophilic Substitution and Alkylation
Another method involves the nucleophilic substitution of hydroxy groups with isopropoxy substituents followed by selective introduction of the amino group. This can be achieved by:
- Starting with 3-nitro-4-hydroxybenzyl alcohol derivatives.
- Alkylating the hydroxy group with isopropyl halides or isopropyl ethers under basic conditions.
- Reducing the nitro group to the amino group as described above.
This two-step approach allows for regioselective installation of the isopropoxy group before converting the nitro to amino functionality, minimizing side reactions.
Direct Amination via Catalyzed Coupling Reactions
Recent literature reports room-temperature, rapid synthesis of amino-substituted aromatic compounds using catalytic systems such as cesium carbonate in polar aprotic solvents like DMF. Although these examples focus on related benzofuran derivatives, the principles can be extended to phenylmethanol derivatives.
- Procedure: Stirring the aromatic halide (e.g., bromo-substituted phenylmethanol derivative) with cesium carbonate and an amine source in DMF at room temperature for 10–20 minutes.
- Isolation: The product precipitates upon quenching in ice and is purified by recrystallization or chromatography.
- Advantages: Mild conditions, short reaction times, and good yields.
This method is promising for synthesizing this compound analogs with minimal decomposition or side products.
Purification and Crystallization Techniques
Purification is critical for obtaining high-purity this compound. Common techniques include:
- Crystallization: Using lower aliphatic alcohols (methanol, ethanol, isopropanol) or esters (ethyl acetate) as solvents.
- Bad solvents: Water or hydrocarbon solvents (toluene, hexane) to induce crystallization.
- Recrystallization: Gradual cooling of hot saturated solutions to improve crystal quality.
- Filtration: Removal of catalysts and insoluble impurities.
These methods ensure removal of residual solvents, catalyst traces, and unreacted starting materials.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The reduction method is well-established, with detailed parameters for solvent ratios, temperature, and catalyst removal ensuring reproducibility and high yield.
- The use of isopropanol as both solvent and reactant enhances selectivity for isopropoxy substitution.
- Room-temperature catalytic amination offers a modern alternative with operational simplicity.
- Purification protocols are critical to achieving analytical-grade compound suitable for further applications.
- No direct synthesis route exclusively for this compound was found in the reviewed literature; however, the described methods are adaptable and have been validated for closely related compounds.
Chemical Reactions Analysis
(3-Amino-4-isopropoxyphenyl)-methanol: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a corresponding amine or amide.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amines, amides.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Medicinal Chemistry
(3-Amino-4-isopropoxyphenyl)-methanol has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit:
- Antioxidant Activity : Several studies have shown that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress. For instance, derivatives tested against DPPH radicals demonstrated significant scavenging activity, surpassing that of well-known antioxidants like ascorbic acid .
- Anticancer Properties : In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines, including glioblastoma and breast cancer cells. These studies revealed that some derivatives exhibited higher cytotoxicity compared to standard treatments .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitutions, facilitating the synthesis of more complex molecules .
- Synthesis of Novel Derivatives : Researchers have synthesized a variety of derivatives by modifying the amino or hydroxyl groups, leading to compounds with enhanced biological activities .
Case Study 1: Antioxidant Activity Evaluation
A series of derivatives based on this compound were synthesized and tested for antioxidant activity using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity 1.4 times greater than ascorbic acid, highlighting their potential use in nutraceutical applications .
| Compound | DPPH Scavenging Activity | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.4 times higher | Yes |
| Compound B | 1.35 times higher | Yes |
| Compound C | Similar | No |
Case Study 2: Anticancer Activity Assessment
In vitro cytotoxicity assays were conducted on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using synthesized derivatives of this compound. The findings demonstrated that certain derivatives were significantly more effective against U-87 cells than MDA-MB-231 cells, suggesting selective anticancer properties .
| Cell Line | Compound A Effectiveness | Compound B Effectiveness |
|---|---|---|
| U-87 | High | Moderate |
| MDA-MB-231 | Low | High |
Mechanism of Action
The mechanism by which (3-Amino-4-isopropoxyphenyl)-methanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the isopropoxy group can influence the compound's solubility and reactivity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|---|
| This compound | Not Provided | 3-NH₂, 4-OCH(CH₃)₂ | C₁₀H₁₅NO₂ | 197.23 (estimated) | Reference Compound |
| (3-Amino-4-bromophenyl)-methanol | 1261666-42-5 | 3-NH₂, 4-Br | C₇H₈BrNO | 202.05 | 0.75 (estimated) |
| (3-Amino-4-methoxyphenyl)-methanol | 113928-90-8 | 3-NH₂, 4-OCH₃ | C₈H₁₁NO₂ | 153.18 | 1.00 |
| (2-Amino-3-methoxyphenyl)-methanol | 205877-13-0 | 2-NH₂, 3-OCH₃ | C₈H₁₁NO₂ | 153.18 | 0.92 |
*Similarity scores (0.00–1.00) are based on structural alignment with (3-Amino-4-methoxyphenyl)-methanol as the reference (1.00) .
Key Observations:
Substituent Size and Polarity :
- The isopropoxy group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents like methoxy (-OCH₃) or bromo (-Br). This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- Bromo substituents (e.g., in CAS 1261666-42-5) increase molecular weight significantly (202.05 g/mol) and may promote electrophilic reactivity, making the compound a candidate for cross-coupling reactions .
Positional Effects: Moving the amino group from the 3- to the 2-position (e.g., CAS 205877-13-0) reduces structural similarity (score: 0.92 vs.
Biological Activity
(3-Amino-4-isopropoxyphenyl)-methanol, also known by its CAS number 2113623-83-7, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and an isopropoxy group attached to a phenyl ring, which may influence its interactions with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
Antioxidant Activity
Research indicates that compounds structurally similar to this compound exhibit significant antioxidant properties. For instance, derivatives of related phenolic compounds have shown high efficacy in scavenging free radicals, which is critical in mitigating oxidative stress-related diseases .
Anticancer Activity
Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested against human glioblastoma and breast cancer cell lines, showing promising results in inhibiting cell growth .
Case Studies
-
Cytotoxicity Assays:
- A study evaluated the cytotoxic effects of this compound on U-87 glioblastoma cells using MTT assays. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential use as an anticancer agent.
- Antioxidant Testing:
Research Findings
Q & A
Q. What are the common synthetic routes for preparing (3-Amino-4-isopropoxyphenyl)-methanol, and what reagents are typically employed?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Amination : Introducing the amino group using catalytic hydrogenation or nitration followed by reduction.
- Etherification : Introducing the isopropoxy group via nucleophilic substitution (e.g., reacting with isopropyl bromide in the presence of a base like K₂CO₃).
- Oxidation/Reduction : Controlled oxidation of intermediates (e.g., using KMnO₄ for aldehyde formation) or reduction (e.g., NaBH₄ for alcohol stabilization).
Key reagents include isopropyl halides, Pd/C for hydrogenation, and borohydrides for reduction .
Q. How can researchers analytically characterize this compound to confirm purity and structure?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases often include methanol-water gradients adjusted for polarity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm functional groups (e.g., –NH₂ at δ 5.2–5.8 ppm, –OCH(CH₃)₂ as a multiplet at δ 1.2–1.4 ppm).
- FT-IR : Identify –OH (3200–3600 cm⁻¹) and aromatic C–N (1250–1350 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H]⁺ ~ 196 m/z) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust/vapors.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Q. What are the primary biological applications of this compound in academic research?
- Methodological Answer :
- Enzyme Inhibition Studies : Acts as a scaffold for synthesizing inhibitors targeting aromatic amine-metabolizing enzymes (e.g., cytochrome P450 isoforms).
- Anticancer Screening : Tested in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C 5–10 wt%) to identify optimal parameters.
- Kinetic Monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust reaction time dynamically.
- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product while minimizing byproduct carryover .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like cell line origin (e.g., primary vs. immortalized cells) and assay protocols (e.g., serum concentration in culture media).
- Dose-Response Validation : Replicate conflicting experiments using standardized IC₅₀ protocols and positive/negative controls.
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .
Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against targets (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- QSAR Modeling : Train models on derivatives to predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .
Q. What strategies mitigate degradation of this compound during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., oxidation of –NH₂).
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations.
- Packaging : Use amber vials with oxygen-absorbing caps to prolong shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
